4-(dibutylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Description

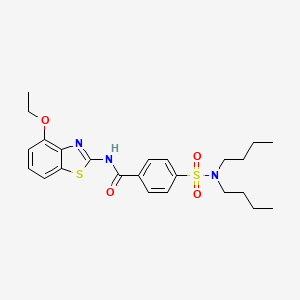

4-(Dibutylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a dibutylsulfamoyl group at the para position and linked to a 4-ethoxy-1,3-benzothiazol-2-yl moiety.

Properties

IUPAC Name |

4-(dibutylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S2/c1-4-7-16-27(17-8-5-2)33(29,30)19-14-12-18(13-15-19)23(28)26-24-25-22-20(31-6-3)10-9-11-21(22)32-24/h9-15H,4-8,16-17H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYERLPAHIFNKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.

Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base.

Attachment of Dibutylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(dibutylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzothiazole ring.

Reduction: Reduction reactions may target the benzamide moiety or the sulfonamide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzene ring or the benzothiazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Key Structural Features :

- Benzamide backbone : Provides rigidity and serves as a scaffold for substitutions.

- Dibutylsulfamoyl group : Enhances lipophilicity (logP ≈ 5.7–6.2 estimated) and modulates solubility.

Comparison with Structural Analogs

The compound is compared to derivatives with variations in the sulfamoyl substituents, benzothiazole substitutions, and linker groups. Below is a detailed analysis:

Variations in Sulfamoyl Substituents

Impact of Sulfamoyl Modifications :

Variations in Benzothiazole Substitutions

Impact of Benzothiazole Modifications :

- Steric Effects : Bulkier substitutions (e.g., 3-ethyl in ) may hinder interactions with biological targets.

Biological Activity

4-(dibutylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing new therapeutic agents. This article explores the biological activity of this compound, focusing on its antibacterial and antitumor properties, mechanism of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C26H35N3O4S2

- Molecular Weight : 517.7 g/mol

- CAS Number : 533868-75-6

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that benzothiazole derivatives can effectively target bacterial cell division proteins such as FtsZ, which is crucial for bacterial proliferation.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A14 | S. aureus | 0.5 µg/mL |

| A15 | E. coli | 1.0 µg/mL |

| A16 | P. aeruginosa | 2.0 µg/mL |

In particular, compound A14 demonstrated superior efficacy against multidrug-resistant strains compared to traditional antibiotics like ciprofloxacin and linezolid . This suggests that derivatives of benzothiazole, including our compound of interest, may offer new avenues for combating resistant bacterial infections.

Antitumor Activity

The antitumor potential of benzothiazole derivatives has been documented extensively. Compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells across various assays.

Table 2: Antitumor Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A14 | A549 | 6.26 ± 0.33 |

| A15 | HCC827 | 6.48 ± 0.11 |

| A16 | NCI-H358 | 20.46 ± 8.63 |

In vitro studies indicated that these compounds primarily act through intercalation into DNA or binding to its minor groove, thereby disrupting replication and transcription processes . This mechanism highlights their potential as chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : It can intercalate into DNA strands or bind selectively to the minor groove, affecting gene expression and replication.

- Signal Transduction Modulation : The compound might influence various signaling pathways critical for cell survival and division.

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives:

- Antibacterial Evaluation : A study demonstrated that a related compound significantly inhibited the growth of methicillin-resistant S. aureus (MRSA), showcasing its potential as a new antibacterial agent .

- Antitumor Studies : Research on various benzothiazole derivatives revealed their ability to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.